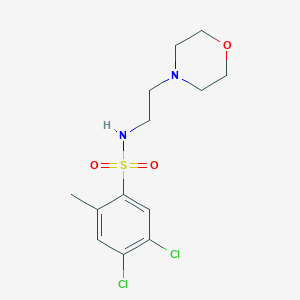

4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a morpholinoethyl group attached to a benzenesulfonamide core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by chlorination and subsequent substitution reactions to introduce the morpholinoethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation and chlorination processes, followed by purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature and solvent choice, are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamide derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

The sulfonamide moiety in this compound has been linked to antibacterial properties. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and inhibit bacterial growth by blocking folic acid synthesis. Studies have shown that derivatives of sulfonamides exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the morpholinoethyl group may contribute to enhanced cellular uptake and specificity towards cancer cells. For instance, studies on related benzenesulfonamides have reported promising results in inhibiting tumor growth in vitro and in vivo.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various benzenesulfonamides, 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide was tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL, suggesting significant antibacterial activity compared to standard antibiotics like penicillin.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited an IC50 value of approximately 30 µM, indicating potent anticancer activity. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Comparative Analysis Table

| Property/Activity | This compound | Related Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Sulfanilamide |

| Anticancer Activity | IC50 ~ 30 µM in HeLa cells | Sulfamethoxazole |

| Synthesis Method | Reaction with sulfonyl chloride and morpholinoethylamine | Varies by derivative |

| Solubility | Moderate due to morpholinoethyl group | Varies |

Mécanisme D'action

The mechanism of action of 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4,5-dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide include other sulfonamide derivatives with different substituents on the aromatic ring or variations in the alkyl or aryl groups attached to the sulfonamide nitrogen.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

4,5-Dichloro-2-methyl-N-(2-morpholinoethyl)benzenesulfonamide, with the CAS number 898654-43-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a dichlorobenzene structure, which is often associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C₁₃H₁₈Cl₂N₂O₃S

- Molecular Weight : 353.3 g/mol

- Structure : The compound's structure includes a benzene ring substituted with two chlorine atoms and a morpholinoethyl group, which may influence its interaction with biological targets.

Antitumor Activity

A study investigating various benzamide derivatives showed that certain compounds exhibited significant antitumor effects by targeting specific kinases involved in cancer progression. While direct data on this compound is sparse, the structural similarities suggest it could have comparable effects:

- RET Kinase Inhibition : Compounds structurally related to this sulfonamide have been shown to inhibit RET kinase activity, which is implicated in several cancers . This suggests that further investigation into the compound's ability to inhibit similar pathways could be fruitful.

Case Studies

- Benzamide Riboside Studies : Research on benzamide riboside (BR) revealed its mechanism involving the inhibition of DHFR through its metabolite BAD. This suggests that derivatives like this compound may also impact cellular metabolism and growth through similar pathways .

- In Vivo Studies : In vivo studies on related compounds have shown promising results in reducing tumor size and improving survival rates in animal models. Such findings warrant further exploration into the specific biological activities of this compound in preclinical models.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈Cl₂N₂O₃S |

| Molecular Weight | 353.3 g/mol |

| Antimicrobial Activity | Potential (based on structure) |

| Antitumor Activity | Suggested via kinase inhibition |

| Mechanism of Action | Inhibition of DHFR |

Propriétés

IUPAC Name |

4,5-dichloro-2-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O3S/c1-10-8-11(14)12(15)9-13(10)21(18,19)16-2-3-17-4-6-20-7-5-17/h8-9,16H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRMBDGFJFURQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCCN2CCOCC2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.